2-(Bromomethyl)naphthalene-1-carbonyl chloride
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Overview
Description
2-(Bromomethyl)naphthalene-1-carbonyl chloride is an organic compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves dissolving the bromo compound in toluene, washing it with saturated aqueous sodium bicarbonate, drying it with magnesium sulfate, evaporating the solvent, and then fractionally distilling the residue .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthylmethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Naphthylmethyl amines, naphthylmethyl thiols.
Oxidation: Naphthoic acids, naphthalenecarboxaldehydes.
Reduction: Naphthylmethyl derivatives.
Scientific Research Applications
2-(Bromomethyl)naphthalene-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Dyestuffs: In the production of dyes and pigments for industrial applications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromomethyl and carbonyl chloride groups. The bromomethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the bromomethyl group.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
1-Bromo-2-(bromomethyl)naphthalene: Contains an additional bromine atom, which can lead to different reactivity and applications.
1-Naphthalenecarbonyl chloride: Lacks the bromomethyl group, affecting its reactivity and use in synthesis.
Uniqueness
2-(Bromomethyl)naphthalene-1-carbonyl chloride is unique due to the presence of both bromomethyl and carbonyl chloride functional groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a wide range of applications in organic synthesis, pharmaceuticals, and other industries.
Properties
Molecular Formula |
C12H8BrClO |
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Molecular Weight |
283.55 g/mol |
IUPAC Name |
2-(bromomethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2 |
InChI Key |
DEZDENHWPKOKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)CBr |
Origin of Product |
United States |
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